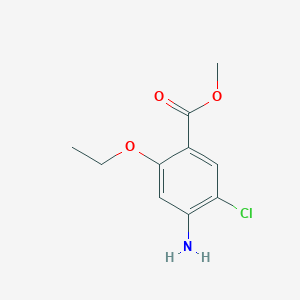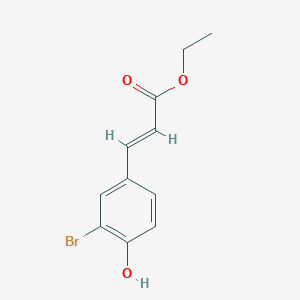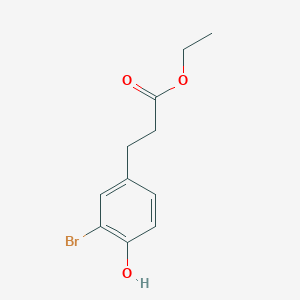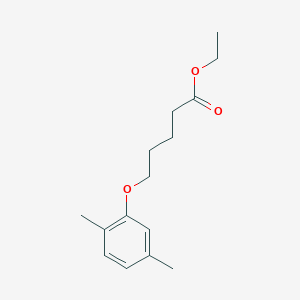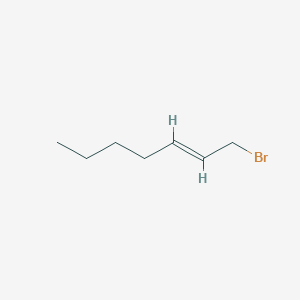
Ethyl 4-(3,5-dimethylphenoxy)butanoate
Overview
Description
Ethyl 4-(3,5-dimethylphenoxy)butanoate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
Ethyl 4-(3,5-dimethylphenoxy)butanoate and similar compounds have been synthesized and their fluorescence properties studied, showing solvatochromism in different solutions (Krzyżak et al., 2015).
These compounds have been synthesized as part of studies exploring their ground-state and excited-state properties using computational methods like DFT and TDDFT (Krzyżak et al., 2015).
A related compound, ethyl 2-(2,4-dimethylphenoxy)acetate, was synthesized as a precursor in a study exploring antibiotic effects against bacteria and lipoxygenase activity (Rasool et al., 2016).
Pharmacological and Biological Studies
This compound derivatives have been studied for their anti-HIV-1 activity, with specific derivatives showing virus-inhibiting properties (Novikov et al., 2004).
The antibacterial and enzyme inhibition activities of compounds bearing a similar structure, such as N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides, have been evaluated (Aziz‐ur‐Rehman et al., 2014).
Derivatives of this compound have been synthesized and screened for their in vitro inhibitory potential against the urease enzyme, showing potent inhibitory effects (Nazir et al., 2018).
Chemical Analysis and Synthesis Techniques
Spectroscopic and computational studies, including vibrational analysis and molecular structure analysis, have been conducted on Ethyl 2-(4-benzoyl-2,5- Dimethylphenoxy) Acetate, a related compound, to understand its properties and potential pharmaceutical activity (Amalanathan et al., 2015).
The synthesis and crystal structure of derivatives like Ethyl 5-Amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate have been explored, with indications of fungicidal and plant growth regulation activities (Minga et al., 2005).
Studies on the optical gating of photosensitive synthetic ion channels utilized 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound with a similar structure, for optical gating in nanofluidic devices (Ali et al., 2012).
properties
IUPAC Name |
ethyl 4-(3,5-dimethylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(15)6-5-7-17-13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMYGSJXKZORKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





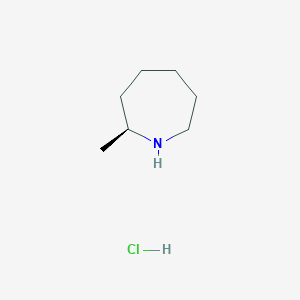
![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B8228948.png)
![5-oxo-5-[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B8228957.png)
![3-[3-(Trifluoromethyl)phenyl]propanoyl chloride](/img/structure/B8228964.png)


